molecular formula C27H21FN2O5S B12158323 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12158323
M. Wt: 504.5 g/mol
InChI Key: HSYXSTMMMXKYOU-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzothiazole, fluorophenyl, and pyrrolidine moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole and pyrrolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl bromide, sodium hydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
  • 1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of 1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H21FN2O5S

Molecular Weight

504.5 g/mol

IUPAC Name

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H21FN2O5S/c1-3-35-17-12-13-19-21(14-17)36-27(29-19)30-23(18-6-4-5-7-20(18)34-2)22(25(32)26(30)33)24(31)15-8-10-16(28)11-9-15/h4-14,23,31H,3H2,1-2H3/b24-22+

InChI Key

HSYXSTMMMXKYOU-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC=C(C=C4)F)\O)/C(=O)C3=O)C5=CC=CC=C5OC

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC=C(C=C4)F)O)C(=O)C3=O)C5=CC=CC=C5OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.